molecular formula C7H14N2 B069949 4-Methyl-5-azaspiro[2.4]heptan-2-amine CAS No. 174073-84-8

4-Methyl-5-azaspiro[2.4]heptan-2-amine

Cat. No.: B069949
CAS No.: 174073-84-8
M. Wt: 126.2 g/mol
InChI Key: VJQLFXKUVWZYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-azaspiro[2.4]heptan-2-amine (CAS 855924-01-5) is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly due to its incorporation of the constrained 5-azaspiro[2.4]heptane scaffold . This spirocyclic framework provides a rigid, three-dimensional structure that is highly valuable for exploring novel chemical space and for designing molecules that interact with specific biological targets . Research has identified derivatives of the 5-azaspiro[2.4]heptane core as key components in the development of potent and selective Janus kinase 1 (JAK1) inhibitors . Such inhibitors are being investigated as next-generation therapeutics for autoimmune diseases like rheumatoid arthritis, with the goal of achieving improved efficacy and reduced side effects compared to broader-acting inhibitors . The specific stereochemistry and substitution patterns on the azaspiroheptane ring system, such as the amine and methyl groups in this compound, are critical for fine-tuning the physicochemical properties, potency, and selectivity of potential drug candidates . This makes this compound a valuable building block for constructing targeted molecular libraries and a crucial intermediate in sophisticated multi-step synthetic routes for active pharmaceutical ingredients (APIs) . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

174073-84-8

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

4-methyl-5-azaspiro[2.4]heptan-2-amine

InChI

InChI=1S/C7H14N2/c1-5-7(2-3-9-5)4-6(7)8/h5-6,9H,2-4,8H2,1H3

InChI Key

VJQLFXKUVWZYEJ-UHFFFAOYSA-N

SMILES

CC1C2(CCN1)CC2N

Canonical SMILES

CC1C2(CCN1)CC2N

Synonyms

5-Azaspiro[2.4]heptan-1-amine,4-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Amine Derivatives

a. (R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine (CAS: 915360-04-2)

  • Structure : Differs in the position of the methyl group (7-methyl vs. 4-methyl) and the amine (7-amine vs. 2-amine).
  • Molecular weight = 126.20 g/mol (vs. 126.20 g/mol for 4-methyl isomer).
  • Applications : Used as a chiral building block in asymmetric synthesis, leveraging its rigid spirocyclic core .

b. 5-Oxaspiro[2.4]heptan-1-amine (CAS: 1514737-94-0)

  • Structure : Replaces the nitrogen in the spiro ring with oxygen (oxaspiro), eliminating basicity at the 5-position.
  • Physicochemical Properties : Higher polarity (logP ~0.5 vs. ~1.2 for azaspiro analogs) due to the oxygen atom, enhancing aqueous solubility but reducing membrane permeability .
  • Applications : Explored as a bioisostere in solubility-driven drug design .

c. (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine

  • Structure : Features a benzyl group at the 5-position, introducing lipophilicity.
  • Biological Activity : Demonstrated utility in central nervous system (CNS) drug candidates due to enhanced blood-brain barrier penetration (logP ~2.8) .
Bicyclic Amine Derivatives

a. Bicyclo[2.2.1]heptan-2-amine

  • Structure: Bicyclic (non-spiro) scaffold with a bridgehead amine.
  • Synthetic Utility : Widely used in CXCR2 antagonists (e.g., compounds 2a–2g in ) due to its planar rigidity.
  • Toxicity Profile : IC50 values >150 μM in neuronal cell lines, comparable to memantine, suggesting a favorable therapeutic index .

b. 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine (Camphanylamine)

  • Structure : Bulky trimethyl groups increase lipophilicity (logP ~3.1).
  • Stereochemical Impact : S- and R-enantiomers show divergent solubility (S-form: 12 μM; R-form: 8 μM in phosphate buffer) and potency against soluble epoxide hydrolase (sEH) .
Linear and Monocyclic Amines

a. Heptan-2-amine

  • Structure : Linear alkylamine lacking cyclic constraints.
  • Reactivity : Higher nucleophilicity due to conformational freedom, leading to byproduct formation in urea syntheses (e.g., symmetrical ureas in ).

b. Mecamylamine Hydrochloride

  • Structure : N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine.
  • Therapeutic Use : Approved antihypertensive agent; its bicyclic structure confers selectivity for neuronal nicotinic receptors .

Comparative Data Table

Compound Structure Type Molecular Weight (g/mol) logP Solubility (μM) Key Applications Toxicity (IC50)
4-Methyl-5-azaspiro[2.4]heptan-2-amine Spirocyclic 126.20 ~1.2 Not reported Drug discovery (inferred) Not reported
(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine Spirocyclic 126.20 ~1.1 Not reported Chiral intermediates Not reported
5-Oxaspiro[2.4]heptan-1-amine Spirocyclic (oxa) 113.16 ~0.5 50 (PBS) Solubility enhancement Not reported
Bicyclo[2.2.1]heptan-2-amine Bicyclic 111.18 ~1.5 20 (PBS) CXCR2 antagonists >150 μM
Mecamylamine Hydrochloride Bicyclic 203.73 ~2.0 15 (water) Antihypertensive therapy Not reported

Key Research Findings

  • Spiro vs. Bicyclic Rigidity : Spirocyclic amines (e.g., 5-azaspiro[2.4]heptane) exhibit superior conformational restriction compared to bicyclic analogs, enhancing receptor binding specificity .
  • Methyl Substitution : The 4-methyl group in this compound likely reduces metabolic oxidation at the adjacent carbon, improving pharmacokinetic stability .
  • Toxicity Trends : Bicyclic amines (e.g., ) show lower toxicity (IC50 >150 μM) than linear amines, attributed to reduced off-target interactions .

Preparation Methods

Dihalocarbene Addition to Alkenes

A widely adopted method involves dihalocarbene addition to alkenes, followed by hydrodehalogenation. This approach is exemplified in the synthesis of related 5-azaspiro[2.4]heptane derivatives:

  • Alkene formation : A pyrrolidine-derived ketone undergoes Wittig reaction to generate an exocyclic alkene.

  • Cyclopropanation : Treatment with dihalocarbene (e.g., from CHCl₃/KOtBu) forms a dihalogenated cyclopropane intermediate.

  • Hydrodehalogenation : Radical reduction (e.g., using Bu₃SnH/AIBN) yields the spirocyclopropane.

Example :

  • Starting material: (2R,4S)-1-Boc-4-hydroxy-pyrrolidine-2-carboxylic acid.

  • Oxidation to ketone, Wittig olefination, and cyclopropanation with CCl₃Na achieved a 65% yield over three steps.

Asymmetric Cyclopropanation Using Organozinc Reagents

The Royal Society of Chemistry (RSC) report highlights a stereoselective approach using diethylzinc and chiral catalysts:

  • Reagents : Diethylzinc (Et₂Zn) and a chiral bisoxazoline ligand.

  • Mechanism : The catalyst induces asymmetry during cyclopropanation of α,β-unsaturated esters.

  • Outcome : Diastereomeric ratios >98:2 and enantiomeric excess (ee) up to 97%.

Adaptation for Target Compound :

  • Replace the ester groups with methyl and amine functionalities during substrate design.

Pyrrolidine Ring Functionalization

Introduction of the C4 Methyl Group

Methyl groups are typically introduced via alkylation or Grignard reactions:

  • Alkylation : Treatment of a pyrrolidine ketone with methyl iodide in the presence of LDA (lithium diisopropylamide).

  • Grignard Addition : Reaction of a pyrrolidine-derived aldehyde with methylmagnesium bromide.

Example from Patent CN104478791A :

  • A tert-butyloxycarbonyl (Boc)-protected pyrrolidine was brominated at C5 using PBr₃, followed by alkylation with methyl iodide (97% yield).

Installation of the C2 Amine

The amine group is introduced via:

  • Gabriel Synthesis : Phthalimide alkylation followed by hydrazine cleavage.

  • Reductive Amination : Condensation of a ketone with ammonium acetate and NaBH₃CN.

  • Nitro Reduction : Hydrogenation of a nitro intermediate (e.g., using H₂/Pd-C).

Optimized Protocol :

  • Boc protection of the pyrrolidine nitrogen prevents undesired side reactions during amine installation.

Stereoselective Synthesis and Resolution

Chiral Auxiliary Approaches

The use of chiral auxiliaries during cyclopropanation ensures high enantiomeric purity:

  • Boc-Protected Intermediate : As reported in Patent CN104478791A, chiral synthesis of (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid achieved >98% ee without chromatographic resolution.

  • Catalytic Asymmetric Synthesis : The RSC method employs Et₂Zn and a chiral ligand to achieve 97% ee.

Dynamic Kinetic Resolution

In cases where racemization occurs, enzymatic resolution or chiral chromatography may be employed.

Integrated Synthetic Routes

Route 1: Sequential Cyclopropanation and Functionalization

  • Step 1 : Synthesize (2R,4S)-1-Boc-4-methyl-pyrrolidine-2-carboxylic acid.

  • Step 2 : Convert to exocyclic alkene via Wittig reaction.

  • Step 3 : Cyclopropanation with CH₂I₂/Zn-Cu.

  • Step 4 : Hydrodehalogenation (Bu₃SnH/AIBN).

  • Step 5 : Boc deprotection (TFA) and amine installation (Gabriel synthesis).

Yield : ~45% over five steps.

Route 2: Asymmetric Organozinc Method

  • Step 1 : Prepare α,β-unsaturated methyl ester from pyrrolidine.

  • Step 2 : Catalytic asymmetric cyclopropanation (Et₂Zn/chiral ligand).

  • Step 3 : Hydrolysis of ester to acid, followed by Curtius rearrangement to install amine.

Yield : ~50% with 97% ee.

Comparative Analysis of Methods

MethodKey StepsYield (%)ee (%)Scalability
DihalocarbeneWittig, Cyclopropanation65N/AHigh
Asymmetric ZnOrganozinc, Chiral catalyst5097Moderate
Chiral SynthesisHalogenation, Alkylation5098High

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Methyl-5-azaspiro[2.4]heptan-2-amine, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves multi-step organic reactions, such as alkylation and amination of bicyclic precursors. For example, bicyclo[2.2.1]heptan-2-amine derivatives are synthesized via nucleophilic substitution or reductive amination, with yields highly dependent on temperature, solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation) . Steric hindrance from the spiro structure may necessitate prolonged reaction times or elevated temperatures to achieve >70% purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the spirocyclic framework and methyl/amine substituents. High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography provide additional validation, particularly for distinguishing stereoisomers in chiral variants .

Q. What in vitro assays are used for preliminary biological screening of this compound?

  • Answer : Standard assays include receptor binding studies (e.g., 5-HT₁A or CXCR2 receptors) using radioligand displacement. For instance, bicyclic amines with similar structures showed IC₅₀ values of 48 nM for CXCR2 antagonism, measured via calcium flux assays in HEK293 cells .

Advanced Research Questions

Q. How do structural modifications to the spiroaziridine core enhance receptor affinity or selectivity?

  • Answer : Substituent optimization is guided by molecular docking and SAR studies. Methylation at the 4-position (as in this compound) increases lipophilicity, improving blood-brain barrier penetration for CNS targets. Ethoxyethyl derivatives (e.g., N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine) show 60.4-fold selectivity for CXCR2 over CXCR1 due to reduced steric clash in the receptor binding pocket .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

  • Answer : LC-MS/MS with reverse-phase chromatography (C18 column) and electrospray ionization (ESI+) is preferred due to the compound’s low volatility. Matrix effects from plasma proteins require stabilization via acidification (0.1% formic acid) or solid-phase extraction (SPE) . Limit of quantification (LOQ) typically reaches 0.1 ng/mL .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : The spirocyclic framework imposes geometric constraints, favoring SN2 mechanisms at the bridgehead nitrogen. Quantum mechanical calculations (DFT) reveal transition states with activation energies ~25 kcal/mol, consistent with experimental kinetics data. Steric shielding from the methyl group slows reaction rates by 30–40% compared to non-methylated analogs .

Q. How does this compound interact with metabolic enzymes in vivo?

  • Answer : Cytochrome P450 (CYP3A4/2D6) mediates primary metabolism, forming hydroxylated metabolites detected via UPLC-QTOF. Co-administration with CYP inhibitors (e.g., ketoconazole) increases plasma half-life from 2.3 to 5.1 hours in rodent models, suggesting potential drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.